molecular formula C20H25N3O2 B5501738 methyl 6-{[2-methyl-4-(2-methylphenyl)piperazin-1-yl]methyl}pyridine-2-carboxylate

methyl 6-{[2-methyl-4-(2-methylphenyl)piperazin-1-yl]methyl}pyridine-2-carboxylate

Cat. No. B5501738
M. Wt: 339.4 g/mol
InChI Key: GZBSQNUEYPISKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to methyl 6-{[2-methyl-4-(2-methylphenyl)piperazin-1-yl]methyl}pyridine-2-carboxylate involves multi-step chemical reactions, often starting with base molecules that are functionalized through processes such as electrophilic fluorination or nucleophilic substitution. For instance, Eskola et al. (2002) synthesized a related compound through electrophilic fluorination using a trimethylstannyl precursor, highlighting the complexity and precision required in synthesizing these molecules (Eskola et al., 2002).

Molecular Structure Analysis

The molecular and crystal structures of compounds within this class have been elucidated through X-ray crystallography, revealing intricate details about their geometry, conformation, and intermolecular interactions. Karczmarzyk and Malinka (2004) provided insights into the crystal and molecular structures of a closely related compound, highlighting the significance of substituent effects and molecular conformations (Karczmarzyk & Malinka, 2004).

Scientific Research Applications

Molecular Structures and Interactions

  • A study on the structural characteristics of related compounds revealed insights into molecular conformations and potential interactions. For example, the analysis of crystal structures and hydrogen bonding in proton-transfer compounds involving similar nitrogen-based ligands provides a foundation for understanding the molecular interactions that could influence the behavior of the target compound in various environments (Sheshmani, Ghadermazi, & Aghabozorg, 2006).

Synthetic Pathways and Chemical Properties

  • Research into the synthesis and characterization of N,S-containing heterocycles showcases the versatility of similar molecular frameworks in generating a wide array of potentially bioactive compounds. This highlights the synthetic strategies that could be applied to the target compound for exploring its applications in various scientific fields (Dotsenko, Krivokolysko, & Litvinov, 2012).

Potential Biological Applications

  • The investigation into macrocycles prepared from lithocholic acid, piperazine, and isomeric pyridine dicarboxylic acids reveals the selective affinities of these compounds towards sodium and potassium ions. Such studies offer insights into the potential biological applications of related compounds, including the target molecule, in modulating ion channels or as part of drug delivery systems (Haapala et al., 2001).

Drug Discovery and Development

  • In the realm of drug discovery, the synthesis and in vitro antiproliferative activity of derivatives structurally akin to the target molecule against human cancer cell lines demonstrate the potential therapeutic applications of such compounds. This underscores the importance of exploring the bioactive properties of the target molecule for potential pharmaceutical applications (Mallesha et al., 2012).

properties

IUPAC Name

methyl 6-[[2-methyl-4-(2-methylphenyl)piperazin-1-yl]methyl]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-7-4-5-10-19(15)23-12-11-22(16(2)13-23)14-17-8-6-9-18(21-17)20(24)25-3/h4-10,16H,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBSQNUEYPISKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2=NC(=CC=C2)C(=O)OC)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-{[2-methyl-4-(2-methylphenyl)piperazin-1-YL]methyl}pyridine-2-carboxylate

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